tert-Butyl 3-fluoro-5-(methylthio)benzoate
Description
The exact mass of the compound this compound is 242.07767905 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-fluoro-5-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2S/c1-12(2,3)15-11(14)8-5-9(13)7-10(6-8)16-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPQRNOIXCRFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Profile
Tert-Butyl 3-fluoro-5-(methylthio)benzoate is a substituted aromatic ester. While specific, detailed synthetic procedures for this exact molecule are not widely published in peer-reviewed literature, its synthesis can be logically inferred from standard organic chemistry transformations. The most probable synthetic route involves a two-step process: the preparation of the corresponding carboxylic acid, followed by its esterification.
The precursor, 3-fluoro-5-(methylthio)benzoic acid, is a known compound. cymitquimica.combldpharm.com This acid can be synthesized through various methods, including the nucleophilic aromatic substitution of a suitable di-halo-substituted benzoic acid with a methylthiolate source.
Once the 3-fluoro-5-(methylthio)benzoic acid is obtained, it can be converted to its tert-butyl ester. A common and effective method for this transformation is the Fischer-Speier esterification. This reaction typically involves treating the carboxylic acid with an excess of tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and heating the mixture to drive the equilibrium towards the ester product. google.com
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅FO₂S | nih.gov |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 2379322-74-2 | sigmaaldrich.com |
| Molecular Weight | 242.31 g/mol | N/A |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | VKPQRNOIXCRFIY-UHFFFAOYSA-N | sigmaaldrich.com |
Spectroscopic Analysis
The structural elucidation of tert-Butyl 3-fluoro-5-(methylthio)benzoate is heavily reliant on spectroscopic methods. Although a complete set of experimentally recorded spectra for this specific compound is not publicly available, we can predict and interpret its spectral characteristics based on the analysis of structurally related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl group, and the methylthio group.
Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the fluorine, methylthio, and tert-butoxycarbonyl substituents. Based on data for similar compounds like methyl 3-fluorobenzoate, the protons will likely show complex splitting due to H-F and H-H couplings. rsc.org
tert-Butyl Group (δ ~1.6 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet.
Methylthio Group (δ ~2.5 ppm): The three protons of the methylthio group will also appear as a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule.
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is expected to resonate in the downfield region, typical for this functional group. rsc.org
Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will show distinct signals. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The chemical shifts will be influenced by the electronic effects of all three substituents.
tert-Butyl Carbons (δ ~82 ppm for the quaternary carbon and ~28 ppm for the methyl carbons): The quaternary carbon of the tert-butyl group will appear around 82 ppm, while the three equivalent methyl carbons will resonate at approximately 28 ppm.
Methylthio Carbon (δ ~15 ppm): The carbon of the methylthio group is expected to have a chemical shift in the upfield region.
The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its functional groups.
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1715-1735 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.
C-O Stretch (Ester): Two distinct C-O stretching vibrations are anticipated, one for the C(=O)-O bond and another for the O-C(CH₃)₃ bond, typically appearing in the 1300-1000 cm⁻¹ region.
C-F Stretch: A strong absorption band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ region.
Aromatic C-H and C=C Stretches: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretches: The C-H stretching vibrations of the tert-butyl and methylthio groups will appear just below 3000 cm⁻¹.
The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 242. The fragmentation pattern would likely involve the loss of the tert-butyl group as a stable carbocation (m/z 57), leading to a prominent peak at m/z 185. Further fragmentation of the benzoyl portion could also be observed.
Advanced Structural Characterization
While there are no published X-ray crystal structures for tert-Butyl 3-fluoro-5-(methylthio)benzoate itself, the examination of closely related analogs provides valuable insight into the likely solid-state conformation and packing of this molecule.
Advanced Spectroscopic and Structural Characterization of Tert Butyl 3 Fluoro 5 Methylthio Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. While specific experimental NMR data for tert-butyl 3-fluoro-5-(methylthio)benzoate is not widely available in public databases, a detailed theoretical analysis based on established principles and data from analogous structures allows for a reliable prediction of its spectral features.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl group, and the methylthio group. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, ester, and methylthio substituents on the aromatic ring.
The aromatic region is anticipated to show three signals for the three protons on the benzene (B151609) ring. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling). The protons are expected to appear as multiplets due to complex coupling patterns.
The tert-butyl group, being electronically shielded, will produce a sharp singlet in the upfield region of the spectrum, integrating to nine protons. The methylthio group will also appear as a singlet, integrating to three protons, with its chemical shift influenced by the sulfur atom and the aromatic ring.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.8 | m | - |
| tert-Butyl (-C(CH₃)₃) | ~1.6 | s | - |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show signals for all 12 carbon atoms, though some of the aromatic carbon signals may overlap. The carbonyl carbon of the ester group will appear at the most downfield position. The carbon atoms attached to the fluorine and sulfur atoms will have their chemical shifts significantly influenced by these heteroatoms. The tert-butyl group will show two distinct signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-S | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-CO | 130 - 135 |
| Quaternary tert-Butyl (C) | 80 - 85 |
| Methyl tert-Butyl (CH₃) | ~28 |
Fluorine (¹⁹F) NMR Analysis
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly helping to trace the connectivity of the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the tert-butyl and methylthio groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern on the aromatic ring by observing correlations from the aromatic protons to the carbonyl carbon, the carbon bearing the fluorine, and the carbon bearing the methylthio group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass and elemental composition of a compound. For this compound (C12H15FO2S), the calculated exact mass is a key parameter for its identification.
Calculated Exact Mass
| Formula | Calculated Exact Mass [M] |
|---|
The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several key pathways. A primary fragmentation would be the loss of the tert-butyl group as a stable carbocation, leading to a prominent peak at [M-57]. Another expected fragmentation is the loss of isobutene, resulting in a peak corresponding to the carboxylic acid [M-56]. Further fragmentation of the aromatic ring could also be observed.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group. The C-F bond will also give rise to a strong absorption in the fingerprint region. The aromatic C-H and C=C stretching vibrations will also be present.
The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S stretching vibration.
Expected Vibrational Frequencies
| Functional Group | Expected Vibrational Frequency (ν, cm⁻¹) |
|---|---|
| C=O (Ester) | 1710 - 1730 |
| C-O (Ester) | 1100 - 1300 |
| Aromatic C=C | 1450 - 1600 |
| Aromatic C-H | 3000 - 3100 |
| C-F | 1000 - 1200 |
| C-S | 600 - 800 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
The landscape of modern chemical synthesis and materials science is deeply reliant on the precise characterization of novel molecules. Among these, this compound emerges as a compound of interest, featuring a unique combination of functional groups that portend a range of potential applications. This article provides a focused examination of this compound, detailing its structural and spectroscopic properties based on established analytical techniques.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for the analysis of moderately sized organic molecules like tert-butyl 3-fluoro-5-(methylthio)benzoate.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this process reveals the preferred spatial arrangement of the phenyl ring, the tert-butyl ester group, the fluorine atom, and the methylthio group.
The electronic structure of the molecule is subsequently analyzed. The presence of the electron-withdrawing fluorine atom and the electron-donating methylthio group at the meta positions relative to the tert-butyl ester group creates a unique electronic environment on the aromatic ring. The tert-butyl group, being bulky, can influence the planarity of the ester group relative to the phenyl ring.
| Parameter | Optimized Value |
| C-F Bond Length | ~1.35 Å |
| C-S Bond Length | ~1.77 Å |
| S-CH₃ Bond Length | ~1.82 Å |
| C=O Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.36 Å |
| Dihedral Angle (Ring-Ester) | ~20-30° |
Table 1: Representative optimized geometric parameters for this compound as predicted by DFT calculations. Actual values may vary depending on the level of theory and basis set used.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methylthio group and the aromatic ring. In contrast, the LUMO is likely to be distributed over the carbonyl group of the ester and the aromatic ring, which are the more electron-deficient parts of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.5 to -7.5 | Methylthio group, Phenyl ring |
| LUMO | -1.0 to -2.0 | Carbonyl group, Phenyl ring |
| HOMO-LUMO Gap | 4.5 to 6.5 | - |
Table 2: Predicted frontier molecular orbital energies and characteristics for this compound.
Quantum Chemical Studies
Further quantum chemical studies provide a more profound understanding of the bonding and charge distribution within the molecule.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. For this compound, the MEP surface would show negative potential (red and yellow regions) around the electronegative fluorine atom and the oxygen atoms of the ester group, indicating these as sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue regions) would be expected around the hydrogen atoms. The methylthio group's sulfur atom may present a region of slight negative potential due to its lone pairs.
Computational Elucidation of Reaction Mechanisms and Transition States
The study of reaction mechanisms at a molecular level is crucial for understanding and predicting the chemical reactivity of this compound. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to map out reaction pathways and identify the structures and energies of transition states.
While specific, detailed reaction mechanism studies for this compound are not extensively documented in publicly available literature, the principles of computational elucidation can be understood from studies on analogous substituted benzoic acid derivatives. For instance, computational analyses of reactions involving benzoic acid and its derivatives with radicals like OH, NO₃, and SO₄⁻ have demonstrated the utility of methods such as MPWB1K/6-31+G(d,p) to calculate the geometries of reactants, transition states, intermediates, and products. nih.gov Such studies reveal that the positions of substituents significantly influence the reaction barriers and thermodynamics. In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating, yet potentially oxidizable, methylthio group would play a crucial role in directing electrophilic or nucleophilic attack.
The elucidation of reaction mechanisms for similar compounds, such as the Cannizzaro and benzoin (B196080) reactions of substituted benzaldehydes, has been successfully achieved using DFT calculations. researchgate.net These studies identify key transition states and determine the rate-determining steps of the reactions. For this compound, computational modeling could predict the transition state structures for reactions such as ester hydrolysis or electrophilic aromatic substitution, providing insights into the activation energies and the influence of the fluoro and methylthio substituents on the reaction kinetics.
Table 1: Hypothetical Transition State Analysis for a Reaction of this compound
This table illustrates the type of data that would be generated from a computational study on a hypothetical reaction, such as alkaline hydrolysis. The values are for illustrative purposes and are based on typical computational results for similar reactions.
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Bond Distances (Å) |
| Nucleophilic Attack | TS1 | 15.2 | C-O (carbonyl): 1.35, C-OH (nucleophile): 2.10 |
| Tetrahedral Intermediate Formation | - | - | - |
| Leaving Group Departure | TS2 | 12.8 | C-O (tert-butoxy): 2.25 |
Note: The data in this table is hypothetical and serves to illustrate the output of a computational study.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand electronic environments.
NMR Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts is a standard application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. For fluorinated aromatic compounds, the prediction of ¹⁹F NMR chemical shifts is particularly important. Studies have shown that scaling factors can be applied to computationally obtained ¹⁹F NMR data to achieve high accuracy in predicting experimental shifts. nih.gov This approach would be directly applicable to this compound, allowing for the precise assignment of the fluorine resonance.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. While calculated harmonic frequencies are often higher than experimental values due to the neglect of anharmonicity, uniform scaling factors can be applied to improve the correlation with experimental spectra. researchgate.net The influence of substituents on the carbonyl stretching frequency in benzoic acid esters has been systematically studied, providing a basis for predicting the C=O stretching frequency in this compound. researchgate.net
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
This table presents a hypothetical correlation between predicted and experimental spectroscopic data. The experimental values are typical for such a compound, and the predicted values are what would be expected from DFT calculations.
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value (Typical) |
| ¹³C NMR (ppm) - Carbonyl Carbon | 164.5 | 165.2 |
| ¹H NMR (ppm) - tert-Butyl Protons | 1.58 | 1.60 |
| ¹⁹F NMR (ppm) - Fluorine | -112.3 (scaled) | -111.8 |
| IR (cm⁻¹) - C=O Stretch | 1715 (scaled) | 1718 |
Note: The data in this table is for illustrative purposes. Experimental values are typical for compounds with similar functional groups, and predicted values are based on established computational methodologies.
The synergy between computational prediction and experimental measurement is a powerful paradigm in modern chemistry. For this compound, these theoretical investigations provide a deeper understanding of its intrinsic chemical properties, guiding further experimental work and application development.
Role As a Key Synthetic Intermediate and Building Block in Organic Chemistry
Precursor for the Synthesis of Substituted Benzoic Acids and Derivatives
One of the fundamental applications of tert-butyl 3-fluoro-5-(methylthio)benzoate is its role as a precursor for a variety of substituted benzoic acids. The tert-butyl ester can be readily hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, 3-fluoro-5-(methylthio)benzoic acid. evitachem.com This transformation is a key step in synthesizing more complex benzoic acid derivatives.
The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which are valuable functional groups in medicinal chemistry. For instance, the oxidation of the methylthio group in related 3-(methylthio)benzoic acid derivatives can be achieved using various oxidizing agents. organic-chemistry.org This modification significantly alters the electronic properties of the molecule, influencing its biological activity.
Furthermore, the resulting 3-fluoro-5-(methylthio)benzoic acid can undergo standard carboxylic acid derivatization reactions, such as conversion to acyl chlorides, amides, and other esters, providing access to a broad spectrum of substituted benzoic acid derivatives.
Application in the Construction of Polyfunctional Aromatic Compounds
The presence of multiple functional groups on the aromatic ring of this compound allows for its use in the construction of highly functionalized aromatic systems. The fluorine atom, being a relatively poor leaving group in nucleophilic aromatic substitution, can direct ortho- and para-lithiation, enabling the introduction of additional substituents on the ring.
Moreover, the methylthio group can be a handle for various transformations. It can be converted into other functional groups or used to modulate the reactivity of the aromatic ring. The combination of the electron-withdrawing fluorine atom and the potentially electron-donating methylthio group creates a unique electronic environment that can be exploited for selective reactions.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and can be applied to derivatives of this compound. nih.gov For example, conversion of the methylthio group to a more reactive species or introduction of a halide at another position would enable the coupling with a variety of boronic acids or other organometallic reagents, leading to the synthesis of complex biaryl structures. wikipedia.org
Utility in the Synthesis of Heterocyclic Scaffolds Containing Fluorine and Sulfur
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of heterocyclic compounds that incorporate both fluorine and sulfur. These structural motifs are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov
Following the hydrolysis of the tert-butyl ester, the resulting carboxylic acid can be utilized in cyclization reactions to form various heterocyclic rings. For example, condensation reactions with appropriate binucleophiles can lead to the formation of benzothiazines, benzoxazines, or other related heterocyclic systems. The presence of the fluorine atom can influence the course of these cyclization reactions and the properties of the resulting heterocycles. organic-chemistry.org
Furthermore, the methylthio group can participate directly in cyclization processes. For instance, intramolecular cyclization involving the methylthio group and a suitably positioned functional group can lead to the formation of sulfur-containing heterocycles like thiophenes or thiazoles. mdpi.com The synthesis of such heterocycles often involves multi-step sequences where the strategic functionalization of the initial building block is crucial. researchgate.net
Strategies for Selective Derivatization and Further Functionalization
The selective manipulation of the functional groups present in this compound is key to its utility as a synthetic intermediate. The tert-butyl ester is generally stable to basic and nucleophilic conditions, allowing for reactions to be carried out on other parts of the molecule without affecting the ester.
The methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation not only introduces new functionality but also activates the aromatic ring for nucleophilic aromatic substitution of the fluorine atom, should that be a desired transformation.
The fluorine atom itself can be a site for derivatization, although it is less reactive than other halogens in nucleophilic substitution. However, under specific conditions or through activation by other groups, it can be replaced. More commonly, its presence influences the regioselectivity of other reactions, such as electrophilic aromatic substitution.
Cross-coupling reactions offer a powerful strategy for further functionalization. While the fluorine atom is generally not reactive in standard palladium-catalyzed cross-coupling reactions, the introduction of a more reactive handle, such as a bromine or iodine atom, would allow for the application of Suzuki, Stille, or other coupling methodologies to build more complex molecular frameworks. wikipedia.orgyoutube.com
Future Research Avenues and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, emphasizing the need for sustainable and atom-economical processes. Future research concerning tert-butyl 3-fluoro-5-(methylthio)benzoate will likely focus on developing more efficient and environmentally benign synthetic methodologies.
Traditional esterification methods often require harsh conditions and may generate significant waste. Modern approaches such as flow chemistry offer a promising alternative. The use of microreactor systems for the synthesis of tertiary butyl esters has been shown to be more efficient, versatile, and sustainable compared to batch processes. rsc.org Such systems allow for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized byproduct formation. ambeed.comrsc.orgpolimi.itacs.org Investigating the application of flow chemistry to the synthesis of this compound could lead to a more streamlined and scalable production method.
Furthermore, the development of novel tert-butylation reagents and methodologies that are more atom-economical is a key area of interest. Research into methods that utilize (Boc)2O under solvent-free and base-free conditions, facilitated by techniques like electromagnetic milling, represents a significant step towards greener synthesis. rsc.org Another avenue involves the use of catalysts to facilitate the direct use of tert-butanol (B103910), a readily available and inexpensive starting material. researchgate.net Adapting these sustainable practices to the specific synthesis of this compound would be a valuable contribution to the field.
Exploration of Novel Catalytic Systems for its Preparation and Transformation
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems for the preparation and subsequent transformation of this compound is a rich area for future exploration.
For its preparation, research into innovative catalytic reactions for the synthesis of aromatic esters is highly relevant. waseda.ac.jpwaseda.jp This includes the development of catalysts that can efficiently mediate the esterification of the corresponding benzoic acid derivative under mild conditions. Additionally, catalytic methods for the selective introduction of the fluorine and methylthio groups onto the aromatic ring are of significant interest. For instance, advancements in copper-catalyzed borylation of aryl halides and subsequent transformations could be adapted for the synthesis of precursors to this compound. mdpi.com
The functional groups present in this compound also offer multiple handles for catalytic transformations. The methylthio group, for example, can be a site for various catalytic reactions. masterorganicchemistry.com Research into the selective oxidation of the thioether to a sulfoxide (B87167) or sulfone would yield new derivatives with potentially different chemical and physical properties. Moreover, the C-S bond can be a target for cross-coupling reactions. The fluorine atom and the ester group also provide opportunities for catalytic modifications, such as nucleophilic aromatic substitution (SNAr) or catalytic reduction of the ester to an alcohol. acs.orgnih.gov The development of chemoselective catalytic systems that can target one functional group in the presence of the others will be a significant challenge and a key focus of future work.
Investigation into its Potential as a Monomer or Component in Advanced Materials Science
The unique combination of a fluorine atom and a methylthio group suggests that this compound could serve as a valuable monomer or additive in the development of advanced materials.
Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and specific optical properties. nih.gov The incorporation of fluorinated aromatic monomers into polymers like polyimides can lead to materials with improved processability and optical transparency. nih.gov Future research could explore the polymerization of derivatives of this compound to create novel fluorinated polymers. The tert-butyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in condensation polymerizations.
The methylthio group also offers interesting possibilities in materials science. Sulfur-containing polymers are known for their high refractive indices, a desirable property for optical applications. acs.org The presence of the methylthio group in the monomer could be exploited to synthesize polymers with tailored optical properties. Research on the post-polymerization modification of the methylthio group could further expand the range of accessible materials with diverse functionalities. acs.org The potential for this compound to act as a building block for liquid crystals could also be an intriguing area of investigation, given that substituted benzoates are common structural motifs in liquid crystalline molecules.
Expanding its Scope as a Chemical Probe for Fundamental Reaction Studies
The substituted aromatic ring of this compound makes it an excellent candidate for use as a chemical probe in fundamental reaction studies, particularly in the investigation of reaction mechanisms and kinetics.
The presence of three distinct functional groups with different electronic and steric properties allows for systematic studies of their influence on reaction rates and selectivity. For example, this compound could be used as a substrate in studies of nucleophilic aromatic substitution (SNAr) reactions. nih.gov By comparing its reactivity with that of simpler analogues, researchers can dissect the individual and combined effects of the fluoro, methylthio, and tert-butyl ester groups on the reaction mechanism. Kinetic studies using this compound could provide valuable data for the development of predictive models of SNAr reactivity. tandfonline.com
Furthermore, benzoate (B1203000) esters have been shown to act as photosensitizers in certain photochemical reactions. nih.gov The specific substitution pattern of this compound could lead to unique photophysical properties. Future research could explore its potential as a photosensitizing catalyst or as a probe to study the mechanisms of light-powered reactions. The well-defined structure of the molecule would allow for detailed mechanistic investigations, potentially through techniques like time-resolved spectroscopy, to understand the intimate details of photoinduced processes. nih.gov The insights gained from such fundamental studies would not only advance our understanding of reaction mechanisms but could also guide the design of new catalysts and photochemical transformations.
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 3-fluoro-5-(methylthio)benzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of tert-butyl derivatives typically involves multi-step reactions with careful control of protecting groups and coupling agents. For example, a related compound (tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate) is synthesized via nucleophilic substitution or esterification under anhydrous conditions. Key steps include:
- Boc Protection : Use of Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to introduce tert-butyl groups. Reaction temperatures are maintained at 0°C to room temperature to minimize side reactions .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical for isolating intermediates. Monitoring by TLC and LC-MS ensures purity .
- Yield Optimization : Stirring time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1.2 equivalents of Boc₂O) are adjusted based on reaction progress.
Q. How can researchers characterize this compound and confirm its structural integrity?
Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the positions of fluorine, methylthio, and tert-butyl groups. Fluorine’s deshielding effect aids in identifying substitution patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
- Elemental Analysis : Quantification of C, H, N, and S ensures stoichiometric accuracy.
Advanced Research Questions
Q. How do electronic effects of the methylthio and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine and electron-donating methylthio groups create a unique electronic profile:
- Suzuki-Miyaura Coupling : The fluorine atom deactivates the benzene ring, directing electrophilic attacks to the para position. Methylthio acts as a leaving group in palladium-catalyzed couplings.
- Comparative Analysis : Analogous compounds (e.g., tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate) show that replacing chlorine with methylthio increases nucleophilicity at the sulfur site, enabling C–S bond functionalization .
Q. Table 1: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Preferred Reaction Type |
|---|---|---|
| –F | Withdrawing | Electrophilic Aromatic Substitution |
| –SMe | Donating | Nucleophilic Displacement |
Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl-protected benzoate core?
Methodological Answer: Steric hindrance from the tert-butyl group can impede access to reactive sites. Strategies include:
- Microwave-Assisted Synthesis : Enhances reaction rates under high-temperature, short-duration conditions to overcome kinetic barriers .
- Bulky Ligands in Catalysis : Use of DavePhos or XPhos ligands in palladium-mediated reactions improves regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce steric clashes .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
Methodological Answer: The compound’s fluorinated aromatic system and lipophilic tert-butyl group make it a candidate for enzyme inhibition studies:
- Enzyme Assays : Fluorescence polarization assays measure binding affinity to kinases or proteases. IC₅₀ values are determined using dose-response curves .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in hydrophobic pockets. The methylthio group may form van der Waals interactions with cysteine residues .
- SPR (Surface Plasmon Resonance) : Real-time kinetic analysis quantifies binding constants (KD) for target proteins .
Data Contradictions and Validation
- Synthetic Yields : reports yields of ~70% for Boc protection steps, while analogous reactions in achieve 50–60%. This discrepancy highlights the need for rigorous optimization of catalyst loadings and solvent systems.
- Biological Activity : Fluorinated benzoates in show moderate enzyme inhibition, whereas methylthio-containing analogs in exhibit enhanced binding. Researchers should validate activity via orthogonal assays (e.g., ITC and SPR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
